

Application Notes and Protocols for VIM-2 Protein Expression and Purification

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Compound of Interest

Compound Name: Vim-2-IN-1

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This document provides detailed application notes and protocols for the expression and purification of Verona integron-encoded metallo-beta-lactamase-2 (VIM-2), a critical target in the development of novel antibiotics to combat carbapenem-resistant bacterial infections.

Application Notes

Verona integron-encoded metallo- β -lactamase 2 (VIM-2) is a class B metallo- β -lactamase (MBL) that confers resistance to a broad spectrum of β -lactam antibiotics, including carbapenems.^{[1][2][3]} The increasing prevalence of VIM-2-producing pathogens poses a significant global health threat, necessitating the development of effective inhibitors.^[2] To facilitate research and drug development efforts targeting VIM-2, robust and reproducible methods for obtaining high-purity, active recombinant protein are essential.

The protocols outlined below describe the expression of VIM-2 in *Escherichia coli* and subsequent purification using a combination of chromatography techniques. The choice of expression host, vector, and purification strategy can significantly impact the final yield and purity of the protein. The provided methods are based on established procedures and can be adapted to specific laboratory equipment and research needs.

Quantitative Data Summary

The following tables summarize quantitative data from various VIM-2 expression and purification experiments, providing a comparative overview of expected yields and purity under different conditions.

Express ion System	Vector	Host Strain	Medium	Inductio n Condi tions	Protein Yield	Purity	Referen ce
E. coli	pET24a- VIM-2	BL21(DE 3)	LB	0.5 mM IPTG, 37°C, 3 hours	10 mg/L	>95%	[4]
E. coli	pET24a- VIM-2	BL21(DE 3)	Minimal Media	0.5 mM IPTG, 37°C, 3 hours	5 mg/L	>95%	[4]
E. coli	VIM-2 pDEST1 4	BL21(DE 3)pLysS	Terrific Broth (TB)	0.4 mM IPTG, 20°C, overnight	37 mg/L (unlabeled)	≥95%	[2] [3]
E. coli	VIM-2 pDEST1 4	BL21(DE 3)pLysS	Terrific Broth (TB)	0.4 mM IPTG, 20°C, overnight	17 mg/L (U-[¹⁵ N]- labeled)	≥95%	[3]
E. coli	VIM-2 pDEST1 4	BL21(DE 3)pLysS	Terrific Broth (TB)	0.4 mM IPTG, 20°C, overnight	4 mg/L (U-[¹⁵ N]- ¹³ C]- labeled)	≥95%	[3]

Experimental Protocols

Protocol 1: Expression and Purification of VIM-2 using pET24a Vector

This protocol is adapted from a method utilizing a pET24a vector for VIM-2 expression in *E. coli* BL21(DE3) cells, followed by a two-step chromatography purification process.

1. Transformation and Expression

- Transform chemically competent *E. coli* BL21(DE3) cells with the pET24a-VIM-2 plasmid.[5]
- Plate the transformed cells on Luria-Bertani (LB) agar plates containing 25 µg/mL kanamycin and incubate overnight at 37°C.
- Inoculate 50 mL of LB medium containing 25 µg/mL kanamycin with a single colony and grow overnight at 37°C with shaking.[5]
- Inoculate 1 L of LB medium containing 25 µg/mL kanamycin with 10 mL of the overnight culture.
- Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[5]
- Continue to incubate the culture for 3 hours at 37°C with shaking.[5]
- Harvest the cells by centrifugation at 7,000 rpm for 10 minutes at 4°C.[5]

2. Cell Lysis

- Resuspend the cell pellet in 30 mL of lysis buffer (30 mM Tris-HCl, pH 7.6, 500 mM NaCl).[5]
- Lyse the cells by passing the suspension through a French press three times at 1000 psi.[5]
- Clarify the lysate by centrifugation at 15,000 rpm for 25 minutes at 4°C to remove insoluble components.[5]

3. Purification

- Dialyze the cleared supernatant against 2 L of 30 mM Tris, pH 7.6, overnight at 4°C.[5]

- Centrifuge the dialyzed solution at 15,000 rpm for 25 minutes to remove any precipitate.
- Anion-Exchange Chromatography:
 - Load the cleared solution onto a Q-Sepharose column equilibrated with 30 mM Tris, pH 7.6.[5]
 - Wash the column with the equilibration buffer.
 - Elute the bound proteins with a linear gradient of 0-500 mM NaCl in 30 mM Tris, pH 7.6.[5]
 - Analyze fractions by SDS-PAGE and pool those containing VIM-2.
- Size-Exclusion Chromatography:
 - Concentrate the pooled fractions using an Amicon ultrafiltration concentrator with a YM-10 membrane.[5]
 - Load the concentrated protein solution onto a Sephacryl S-200 gel filtration column equilibrated with 30 mM Tris, pH 7.6, containing 100 mM NaCl.[5]
 - Collect fractions and analyze for VIM-2 purity by SDS-PAGE.
- Pool the pure fractions and determine the protein concentration using an extinction coefficient of $28,500 \text{ M}^{-1} \text{ cm}^{-1}$ at 280 nm.[5]

Protocol 2: Expression and Purification of His-tagged VIM-2

This protocol describes the expression of VIM-2 with an N-terminal 6xHis tag using a pDEST14 vector in *E. coli* BL21(DE3)pLysS, followed by immobilized metal affinity chromatography (IMAC) and anion-exchange chromatography.

1. Transformation and Expression

- Transform chemically competent *E. coli* BL21(DE3)pLysS cells with the VIM-2 pDEST14 vector.[2]

- Plate on Terrific Broth (TB) agar plates containing 100 mg/L ampicillin and 34 mg/L chloramphenicol and incubate overnight at 37°C.
- Inoculate a starter culture in TB medium with the appropriate antibiotics and grow overnight at 37°C.
- Inoculate a larger volume of TB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches mid-log phase.
- Induce protein expression with 0.4 mM IPTG and incubate overnight at 20°C.[2]
- Harvest the cells by centrifugation and store the pellet at -80°C.[2]

2. Cell Lysis

- Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂).
- Lyse the cells by sonication on ice.[2]
- Remove insoluble material by centrifugation.[2]

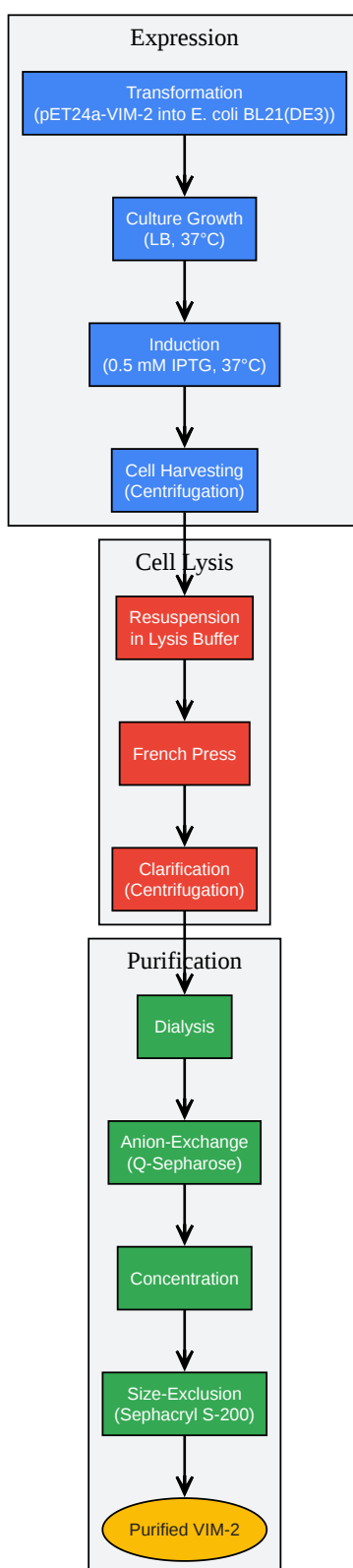
3. Purification

- Immobilized Metal Affinity Chromatography (IMAC):
 - Apply the supernatant to a HisTrap HP column (GE Healthcare).[2]
 - Wash the column to remove non-specifically bound proteins.
 - Elute the bound VIM-2 with a linear imidazole gradient.[2]
- Optional: TEV Protease Cleavage
 - If removal of the His-tag is desired, dialyze the eluted fractions containing VIM-2 against a suitable buffer and incubate with TEV protease.
- Anion-Exchange Chromatography:

- Further purify the protein by anion-exchange chromatography to remove any remaining impurities and the TEV protease if used.[\[2\]](#)
- Analyze the purity of the final protein by SDS-PAGE.[\[2\]](#)
- Determine the protein concentration by measuring the absorbance at 280 nm using an extinction coefficient of $29,910 \text{ M}^{-1} \text{ cm}^{-1}$.[\[2\]](#)

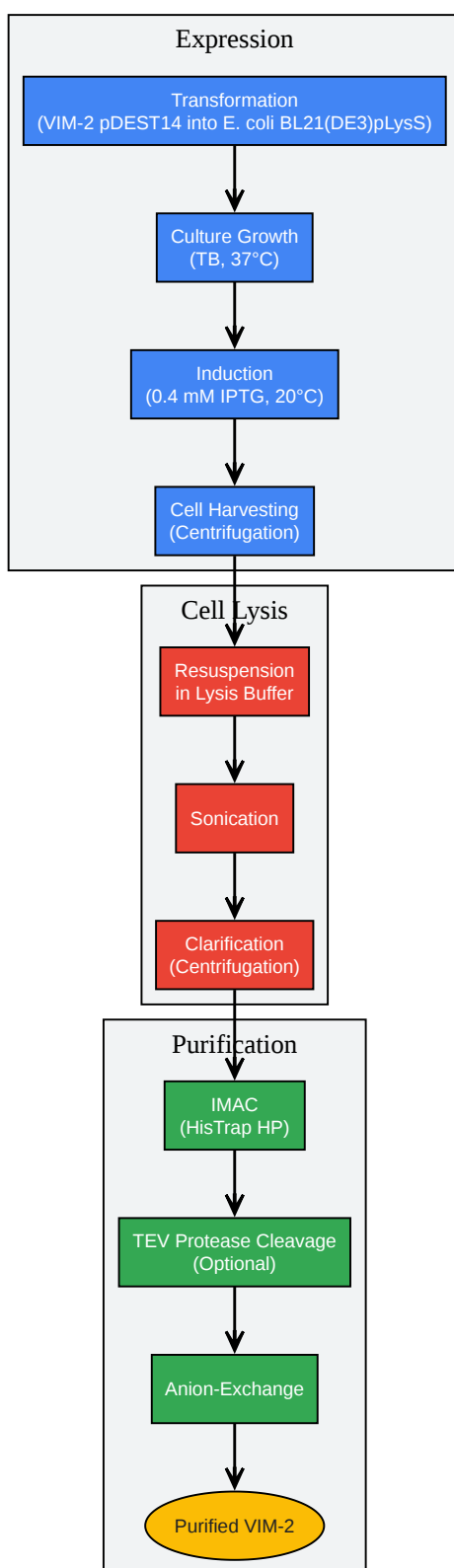
Visualizations

The following diagrams illustrate the experimental workflows for VIM-2 protein expression and purification.



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Caption: Workflow for VIM-2 Expression and Purification (Protocol 1).



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